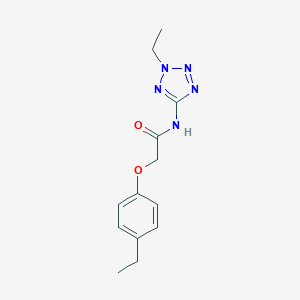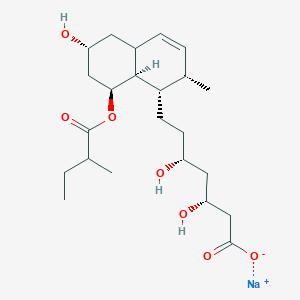![molecular formula C21H28N2O2 B237905 N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B237905.png)
N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide, also known as DMAPT, is a synthetic compound that has been extensively studied for its anti-cancer properties.
Mechanism of Action
N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide exerts its anti-cancer effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of cell survival, proliferation, and inflammation. N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide inhibits the activation of NF-κB, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide has been shown to have anti-inflammatory, anti-oxidant, and anti-angiogenic effects. It has also been shown to modulate the immune system, leading to the activation of anti-tumor immune responses.
Advantages and Limitations for Lab Experiments
One advantage of N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide is its specificity for the NF-κB signaling pathway, making it a promising candidate for targeted therapy. However, N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide has poor solubility in water, which can limit its use in certain experimental settings. Additionally, the exact mechanism of action of N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide is still not fully understood, which can make it challenging to optimize its use in experimental settings.
Future Directions
For research on N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide include the development of more efficient synthesis methods, the optimization of its use in combination therapy with chemotherapy and radiation therapy, and the exploration of its potential use in other disease settings, such as inflammatory diseases and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide and to identify potential biomarkers for predicting response to treatment.
Synthesis Methods
N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride, followed by the reaction of the resulting intermediate with N,N-diethyl-m-toluidine. The final product is obtained through the reaction of the intermediate with acetic anhydride and sodium acetate.
Scientific Research Applications
N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including pancreatic, breast, lung, and prostate cancer cells. N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
Product Name |
N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide |
|---|---|
Molecular Formula |
C21H28N2O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-[4-(diethylaminomethyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C21H28N2O2/c1-5-23(6-2)14-18-7-9-19(10-8-18)22-21(24)15-25-20-12-16(3)11-17(4)13-20/h7-13H,5-6,14-15H2,1-4H3,(H,22,24) |
InChI Key |
VLAPNCXEUKIPID-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)COC2=CC(=CC(=C2)C)C |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)COC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)

![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)

![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)

![(3R,4S,5S,6S,8R,13R,16S,17R,18S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol](/img/structure/B237860.png)
![5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide](/img/structure/B237864.png)

![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)
![3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)